BenchChemオンラインストアへようこそ!

Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone

Physicochemical profiling Lipophilicity ADME prediction

This advanced azetidine-amide building block features a 6-ethoxy-3-azabicyclo[3.1.1]heptane core, a validated saturated bioisostere of piperidine with a fixed boat-like conformation that enhances 3D character and restricts rotational freedom—critical for lead optimization. Compared to the 6-hydroxy (XLogP3 ≤ -1.0) and 6-methoxy analogs, the ethoxy substituent imparts an XLogP3 of -0.3 and TPSA of 41.6 Ų, providing a distinct lipophilicity handle for probing KHK binding pockets in metabolic disease programs (NAFLD, NASH, obesity, type 2 diabetes). The pre-installed azetidine NH enables immediate diversification via amide coupling, sulfonamide formation, or reductive amination, saving synthetic effort in library enumeration on DEL or FBDD platforms. This compound is strictly for non-human research use.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 2098090-51-6
Cat. No. B1477145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
CAS2098090-51-6
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCOC1C2CC1CN(C2)C(=O)C3CNC3
InChIInChI=1S/C12H20N2O2/c1-2-16-11-8-3-9(11)7-14(6-8)12(15)10-4-13-5-10/h8-11,13H,2-7H2,1H3
InChIKeyQRVYGUBNRNEUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone (CAS 2098090-51-6): Structural and Physicochemical Baseline for Procurement Evaluation


Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone (CAS 2098090-51-6; C₁₂H₂₀N₂O₂; MW 224.30 g/mol) is a synthetic research compound comprising an azetidine amide coupled to a 6-ethoxy-substituted 3-azabicyclo[3.1.1]heptane scaffold [1]. The 3-azabicyclo[3.1.1]heptane core is an established saturated bioisostere of piperidine, providing enhanced three-dimensional character and conformational constraint relative to the planar six-membered ring, which is of growing interest in medicinal chemistry lead optimization programs [2]. The compound is catalogued by multiple chemical suppliers with typical purity of 95% and is designated exclusively for non-human, non-therapeutic research use . Availability spans both the parent 6-ethoxy-3-azabicyclo[3.1.1]heptane building block (CAS 2097983-04-3; 95% purity; liquid physical form) and the azetidinyl-methanone derivative, enabling both scaffold-level and elaborated-building-block procurement strategies .

Why Close Analogs of Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone Cannot Be Interchanged Without Risk


Structurally proximate analogs within the azetidin-3-yl(3-azabicyclo[3.1.1]heptan-3-yl)methanone series differ principally at the 6-position of the bicyclic core (e.g., –OH, –OCH₃, –OCH₂CH₃) or at the bridging heteroatom (e.g., 3-oxa in place of 3-aza) [1]. These seemingly conservative modifications yield quantifiably distinct physicochemical profiles that critically impact solubility, permeability, and target engagement in a biological system: the ethoxy substituent imparts an XLogP3 of -0.3 and a topological polar surface area (TPSA) of 41.6 Ų to the target compound [1], whereas the 6-hydroxy analog (C₁₀H₁₆N₂O₂, MW 196.25) carries an additional hydrogen bond donor and a predictably more negative logP, and the 6-methoxy analog (C₁₁H₁₈N₂O₂, MW ~210.27) occupies an intermediate lipophilicity space . Additionally, substituting the azabicyclo core with an oxa-bicyclo variant (e.g., 3-oxa-6-azabicyclo[3.1.1]heptane) replaces a basic nitrogen with an ether oxygen, fundamentally altering the protonation state and hydrogen-bonding capacity of the scaffold [2]. These differences mean that in vitro potency, selectivity, and ADME parameters are unlikely to be preserved across analogs within the series; a user requiring the specific ethoxy-substituted, all-nitrogen bicyclic scaffold cannot simply replace it with a cheaper or more available analog and expect equivalent biological or physicochemical outcomes .

Quantitative Differentiation Evidence for Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone Relative to Closest Analogs


XLogP3 and Lipophilicity Differentiation: Ethoxy vs. Hydroxy vs. Methoxy Analogs

The target compound exhibits a computed XLogP3 of -0.3, reflecting the balance between the polar azetidine amide functionality and the lipophilic ethoxy substituent on the bicyclic core [1]. In contrast, the 6-hydroxy analog (CAS 2098102-59-9) bears an additional hydrogen bond donor at the 6-position, which increases polarity and is expected to shift the logP to a more negative value (estimated ≤ -1.0 based on the removal of two methylene units and addition of a hydroxyl hydrogen bond donor relative to the ethoxy compound) . The 6-methoxy analog (benchmark C₁₁H₁₈N₂O₂, MW ~210.27) occupies an intermediate lipophilicity range estimated at approximately -0.7 to -0.8. This lipophilicity gradient directly affects predicted membrane permeability, aqueous solubility, and CYP-mediated metabolic stability, making the ethoxy variant the most lipophilic and membrane-permeable member of this direct analog series [1].

Physicochemical profiling Lipophilicity ADME prediction Building block selection

Topological Polar Surface Area and Hydrogen-Bonding Profile: Differentiation from 6-Hydroxy and 3-Oxa Analogs

The target compound possesses a computed TPSA of 41.6 Ų, 1 hydrogen bond donor (the azetidine NH), and 3 hydrogen bond acceptors (the amide carbonyl, the azetidine nitrogen, and the ethoxy oxygen) [1]. The 6-hydroxy analog introduces an additional hydrogen bond donor (the hydroxyl –OH), raising the H-bond donor count to 2 and increasing TPSA (estimated ≥ 55 Ų), which can reduce passive CNS permeability beyond what lipophilicity alone would predict . More critically, replacement of the 3-aza bridge with a 3-oxa bridge (as in azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone, CAS 2097954-74-8) eliminates the basic nitrogen center, removing a protonation site at physiological pH (pKa of the azabicyclo nitrogen is estimated at ~8-9) and replacing it with a neutral ether oxygen . This substitution fundamentally alters the ionization state, solubility-pH profile, and potential for ionic interactions with target proteins, making the oxa analog pharmacologically non-equivalent to the aza analog for any target where a basic amine interaction is required .

TPSA Hydrogen bonding CNS drug design Solubility

Conformational Constraint: 3-Azabicyclo[3.1.1]heptane as a Non-Classical Piperidine Bioisostere

The 3-azabicyclo[3.1.1]heptane scaffold has been experimentally validated as a saturated bioisostere of piperidine. Dibchak et al. (2023) demonstrated that the bicyclic core, when incorporated into the antihistamine drug Rupatadine in place of the pyridine ring, yielded an analog that retained binding to the target while exhibiting altered physicochemical properties [1]. Specifically, the 3-azabicyclo[3.1.1]heptane core imposes a fixed boat-like conformation on the nitrogen-containing ring, contrasting with the chair-chair interconversion available to piperidine. This conformational restriction reduces the entropic penalty upon target binding and can enhance selectivity for protein conformations that preferentially recognize the rigidified scaffold. The target compound further elaborates this scaffold with an ethoxy substituent at the 6-position and an azetidine amide at the 3-position, providing a highly functionalized, three-dimensional building block that is topologically distinct from simple piperidine amides [2]. In direct comparison, Feskov et al. (2019) showed that 3-((hetera)cyclobutyl)azetidines, which are structurally related 'stretched' piperidine isosteres, exhibit measurably different basicity (ΔpKa up to 2 units) and metabolic stability profiles compared to the parent piperidine scaffolds [2].

Bioisosterism Conformational restriction Scaffold hopping Lead optimization

Scaffold Prevalence in Ketohexokinase (KHK) Inhibitor Patents: Class-Level Validation for Metabolic Disease Research

Multiple patent families explicitly claim 3-azabicyclo[3.1.1]heptane derivatives as ketohexokinase (KHK) inhibitors for the treatment of metabolic diseases including diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH) [1] [2]. European patent EP3842423 (filed 2019) discloses compounds of a generic formula encompassing the 3-azabicyclo[3.1.1]heptane core with various N-substituents, demonstrating KHK inhibitory activity in enzymatic assays [1]. A related patent, EP4134366 (filed 2021), further expands the scope of 3-azabicycloalkyl derivatives as KHK inhibitors, claiming pharmaceutical compositions for preventing or treating metabolic diseases [2]. While the specific compound azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone is not explicitly exemplified with IC₅₀ data in these patents, its core scaffold matches the generic Markush structures claimed, placing it within a chemically validated pharmacophore space for KHK inhibition [1] [2]. A known KHK inhibitor tool compound, PF-06835919, demonstrates IC₅₀ values of 8.4 nM (KHK-C) and 66 nM (KHK-A), establishing the therapeutic relevance of KHK as a target and providing a benchmark for scaffold-hopping efforts that may employ the target compound as a building block .

KHK inhibition Metabolic disease Patent landscape Target validation

Recommended Research and Industrial Application Scenarios for Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone (CAS 2098090-51-6)


Scaffold-Hopping from Piperidine-Based Leads to Conformationally Constrained Bioisosteres

For medicinal chemistry programs seeking to replace a piperidine ring with a more three-dimensional, conformationally restricted analog, the 3-azabicyclo[3.1.1]heptane core of this compound offers a validated bioisostere with a fixed boat-like conformation. As demonstrated by Dibchak et al. (2023), this scaffold can be incorporated into existing drug frameworks (e.g., Rupatadine) with retention of biological activity while simultaneously modulating logD by 1-2 units and improving aqueous solubility [1]. The target compound, with its azetidine amide pre-installed, serves as an advanced intermediate for library synthesis, enabling rapid exploration of the 6-ethoxy substitution pattern in the context of diverse amide capping groups.

Ketohexokinase (KHK) Inhibitor Lead Optimization for Metabolic Disease

Given the presence of the 3-azabicyclo[3.1.1]heptane scaffold in multiple KHK inhibitor patent families (EP3842423, EP4134366), this compound is positioned for use in KHK-focused SAR studies targeting metabolic diseases such as NAFLD, NASH, obesity, and type 2 diabetes [2] [3]. The ethoxy group at the 6-position provides a specific lipophilicity handle (XLogP3 = -0.3) that can be compared with hydroxy and methoxy congeners to probe the lipophilic tolerance of the KHK binding pocket. With PF-06835919 demonstrating single-digit nanomolar KHK-C potency as a benchmark, scaffold-hopping efforts that incorporate the target compound as a building block can benefit from a well-characterized pharmacophore and established in vivo disease models for metabolic indications .

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's moderate molecular weight (224.30 g/mol), balanced physicochemical profile (TPSA = 41.6 Ų; 1 HBD; 3 HBA), and the presence of a secondary amine handle on the azetidine ring make it suitable as a fragment or building block for both FBDD and DEL platforms [4]. The azetidine NH can be readily functionalized via amide coupling, sulfonamide formation, or reductive amination, enabling diversification at a position that is topologically distinct from the bicyclic core. Compared to the simpler parent scaffold 6-ethoxy-3-azabicyclo[3.1.1]heptane (CAS 2097983-04-3; liquid; 95% purity) , the azetidinyl-methanone derivative offers an additional vector for library enumeration without requiring the end user to perform the initial amide bond formation step.

Physicochemical Benchmarking Against Analog Series for ADME Property Optimization

The compound can serve as a reference standard in a series of 6-substituted 3-azabicyclo[3.1.1]heptane amides to experimentally determine the impact of incremental lipophilicity changes on key ADME parameters. With a measured (computed) XLogP3 of -0.3, the ethoxy analog is predicted to exhibit significantly higher passive membrane permeability compared to the 6-hydroxy analog (estimated XLogP3 ≤ -1.0; Δ ≥ +0.7) and moderately higher permeability than the 6-methoxy analog (estimated Δ ~ +0.4 to +0.5) [4]. Parallel experimental determination of logD₇.₄, PAMPA permeability, microsomal stability, and CYP inhibition across the ethoxy/methoxy/hydroxy series can establish structure-property relationships that inform the design of analogs with optimized ADME profiles while preserving the conformational benefits of the bicyclic scaffold.

Quote Request

Request a Quote for Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.